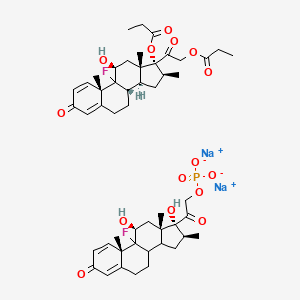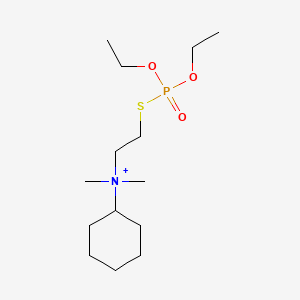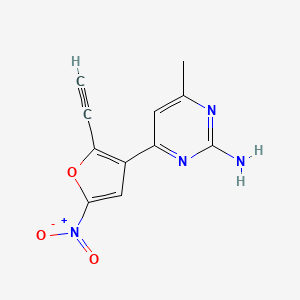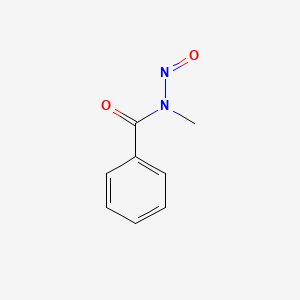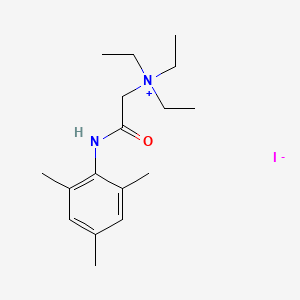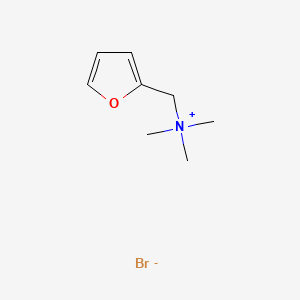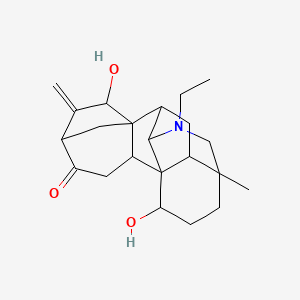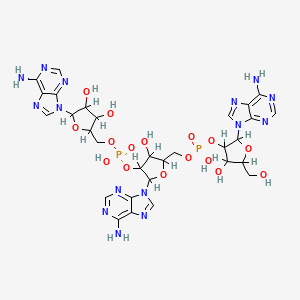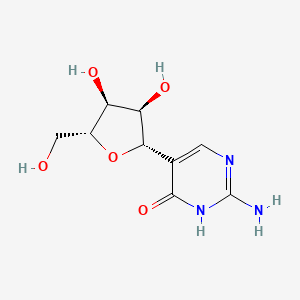
Garryine
説明
Garryine is a naturally occurring diterpenoid alkaloid that belongs to the veatchine-type C20-diterpenoid alkaloids. These compounds are known for their complex chemical structures and significant biological activities. This compound is primarily isolated from plants of the Garrya genus and has been traditionally used for treating intermittent fevers and as a laxative.
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Garryine has been a challenging task due to its intricate structure. Recently, a successful asymmetric total synthesis of this compound was reported, involving several key steps:
Palladium-catalyzed enantioselective Heck reaction: This reaction is crucial for constructing the 6/6/6 tricyclic intermediate.
Radical cyclization: This step helps in forming the D ring and installing the C8 quaternary carbon stereocenter.
Photoinduced C-H activation/oxazolidine formation sequence: This sequence is essential for completing the synthesis of the natural product this compound
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis. The synthesis remains primarily in the research and development phase, focusing on optimizing the reaction conditions and improving yields.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Garryine has garnered significant interest in scientific research due to its unique structure and biological activities. Some of its applications include:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and developing new synthetic methodologies.
Biology: Researchers investigate this compound’s biological activities, including its potential as an anti-inflammatory and anticancer agent.
Medicine: this compound’s traditional use in treating fevers and as a laxative has prompted studies into its pharmacological properties and potential therapeutic applications.
Industry: While industrial applications are limited, this compound’s synthesis and derivatives are explored for potential use in pharmaceuticals and other chemical industries
作用機序
The mechanism by which Garryine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
類似化合物との比較
Garryine is part of the veatchine-type C20-diterpenoid alkaloids, which include other compounds such as veatchine and aconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities.
Veatchine: Similar in structure to this compound but with different substituents, leading to distinct biological properties.
Aconitine: Another diterpenoid alkaloid with a similar core structure but known for its potent neurotoxic effects.
This compound’s uniqueness lies in its specific combination of functional groups and its potential therapeutic applications, distinguishing it from other related compounds .
特性
IUPAC Name |
(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWJNHFVISYHC-ASBMQCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331617 | |
| Record name | Garryine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-51-3 | |
| Record name | Garryine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)

